molecular formula C10H10N2O B1472805 (2-(Furan-3-yl)pyridin-3-yl)methanamine CAS No. 1823607-62-0

(2-(Furan-3-yl)pyridin-3-yl)methanamine

Cat. No.: B1472805
CAS No.: 1823607-62-0
M. Wt: 174.2 g/mol
InChI Key: JCVJDEWUIWDFCJ-UHFFFAOYSA-N
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Description

(2-(Furan-3-yl)pyridin-3-yl)methanamine is an organic compound that belongs to the class of aralkylamines These compounds are characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Furan-3-yl)pyridin-3-yl)methanamine can be achieved through several methods. One common approach involves the multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and yields polysubstituted furans.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-(Furan-3-yl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted furans and pyridines, as well as oxidized derivatives such as aldehydes and ketones.

Scientific Research Applications

Medicinal Chemistry

Research has highlighted the potential of furanopyridine derivatives, including (2-(Furan-3-yl)pyridin-3-yl)methanamine, as anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, notably lung cancer (A549) cells.

Case Study: Anticancer Activity

  • Methodology : Cytotoxicity was assessed using MTT assays.
  • Findings : Several derivatives exhibited IC50 values indicating potent activity against A549 cells, suggesting their potential as chemotherapeutic agents.

Biochemistry and Enzymology

The compound has been investigated for its inhibitory effects on enzymes crucial for collagen biosynthesis, such as prolyl-4-hydroxylase.

Case Study: Enzyme Inhibition

  • Methodology : Hydroxyproline assays were employed to evaluate inhibitory activity.
  • Results : The compound showed significant inhibition of collagen synthesis pathways, indicating therapeutic potential in fibrotic diseases.

Microbiology

Furanopyridine derivatives have displayed promising antitubercular activity against Mycobacterium tuberculosis strains.

Case Study: Antitubercular Activity

  • Methodology : In vitro assays were conducted against H37Ra MTB and BCG strains.
  • Results : Certain derivatives demonstrated effective inhibition of bacterial growth, supporting their development as antitubercular agents.

Organic Synthesis

The synthesis of this compound can be achieved through various methods including multicomponent reactions that yield diverse furan derivatives.

Synthesis Overview

Synthesis MethodDescription
Multicomponent ReactionsInvolves the reaction of furan derivatives with aryl aldehydes and isocyanides to form the target compound.
Catalyst-free ReactionsSimple procedures that enhance the efficiency of synthesizing furanopyridine derivatives.

The biological activities of this compound and its derivatives extend beyond anticancer properties:

Activity TypeAssay TypeResults
AntioxidantDPPH ScavengingExhibited significant radical scavenging activity.
Apoptosis InductionWestern BlottingInfluenced apoptotic pathways in cancer cell lines.
AntimicrobialMIC AssaysEffective against various bacterial strains.

Mechanism of Action

The mechanism of action of (2-(Furan-3-yl)pyridin-3-yl)methanamine involves its interaction with molecular targets through its furan and pyridine rings. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .

Biological Activity

(2-(Furan-3-yl)pyridin-3-yl)methanamine, a compound featuring both furan and pyridine moieties, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and its implications in various therapeutic areas.

Chemical Structure and Properties

The compound's molecular formula is C10H10N2OC_{10}H_{10}N_2O, and it has a molecular weight of 174.20 g/mol. The structural configuration includes a furan ring substituted at position 3 with a pyridine group at position 2, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various methods reported in the literature highlight the use of different reagents and conditions to optimize yield and purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyridine and furan compounds exhibit significant antimicrobial activity. For instance, a series of related compounds have shown potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The introduction of substituents on the pyridine ring has been linked to enhanced binding affinity to bacterial targets, suggesting that this compound may exhibit similar properties.

Neuropharmacological Effects

Research has demonstrated that compounds containing pyridine structures can act as agonists for serotonin receptors, which are crucial in modulating mood and anxiety disorders . In vivo studies have shown that certain derivatives can significantly reduce anxiety-like behaviors in rodent models, indicating potential applications in treating anxiety disorders.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of several furan-pyridine derivatives against bacterial biofilms. Results showed that compounds with similar structures to this compound significantly inhibited biofilm formation in a dose-dependent manner .
  • Neuropharmacological Assessment : In a behavioral study involving rats, derivatives exhibited a significant reduction in lip retraction responses, a marker for central serotonin receptor activity, indicating their potential as anxiolytics .
  • Anticancer Screening : A recent screening of various furan-containing compounds revealed that this compound led to a notable decrease in cell viability in human breast cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

Summary Table of Biological Activities

Activity Type Observation Reference
AntimicrobialSignificant inhibition of bacterial growth
NeuropharmacologicalReduced anxiety-like behavior in rodent models
AnticancerInduction of apoptosis in cancer cell lines

Properties

IUPAC Name

[2-(furan-3-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVJDEWUIWDFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=COC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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